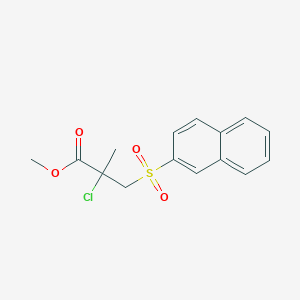![molecular formula C17H16N6S B11053038 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053038.png)
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that combines a pyrazole ring, a benzothiophene moiety, and a triazolopyrimidine scaffold, making it a subject of study for its diverse biological activities.
Preparation Methods
The synthesis of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, including cyclization and condensation reactions. One common synthetic route involves the reaction of a pyrazole derivative with a benzothiophene precursor, followed by cyclization with a triazolopyrimidine intermediate. The reaction conditions typically require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or benzothiophene rings are replaced by other substituents.
Scientific Research Applications
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to cell death. For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other heterocyclic compounds with pyrazole, benzothiophene, or triazolopyrimidine scaffolds. These compounds often share similar biological activities but differ in their potency and specificity. Some examples include:
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: Known for its antibacterial and antifungal activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Used in the treatment of various infections and diseases due to their antimicrobial and antifungal properties.
The uniqueness of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N6S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(5-cyclopropyl-1H-pyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H16N6S/c1-2-4-13-10(3-1)14-16-19-15(22-23(16)8-18-17(14)24-13)12-7-11(20-21-12)9-5-6-9/h7-9H,1-6H2,(H,20,21) |
InChI Key |
XRWDVBMRXPWIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=NNC(=C5)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


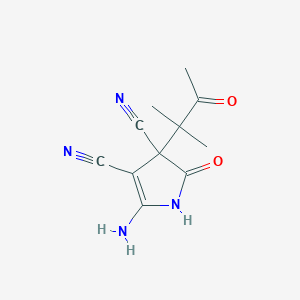
![Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11052965.png)
![Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11052969.png)
![1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11052972.png)
![N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide](/img/structure/B11052977.png)
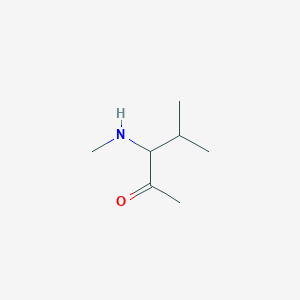
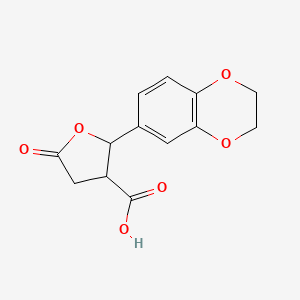
![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11052986.png)
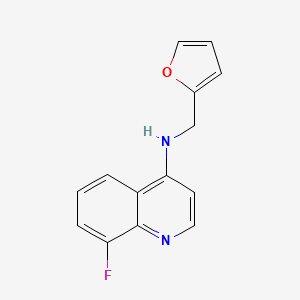
![2-Propanone, 1-[3-hydroxypyrido[2,3-b]pyrazin-2(1H)-ylidene]-](/img/structure/B11053013.png)
![1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11053026.png)
![2-Methyl-1-phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate](/img/structure/B11053027.png)

